4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
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Overview
Description
4-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a complex organic compound characterized by its molecular formula C10H11NO5S. This compound belongs to the benzoxazine family and features a methanesulfonyl group attached to its benzoxazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is utilized in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its structural features allow it to be modified to enhance its pharmacological properties, making it a candidate for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which 4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
6-(Ethanesulfonyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
6-chloro-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Uniqueness: 4-Methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is unique due to its specific structural features, which include the presence of the methanesulfonyl group. This group imparts distinct chemical properties that differentiate it from similar compounds.
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Properties
IUPAC Name |
4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S/c1-17(14,15)11-6-9(10(12)13)16-8-5-3-2-4-7(8)11/h2-5,9H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHUTUSIVLDLCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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